Secobarbital-d5

Vue d'ensemble

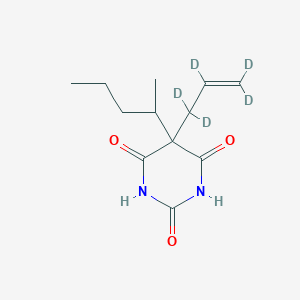

Description

Le Sécobarbital-d5 est une forme deutérée du sécobarbital, un dérivé du barbiturique. Il est couramment utilisé comme étalon interne dans diverses méthodes analytiques, en particulier en chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et en chromatographie liquide-spectrométrie de masse (LC-MS) pour la quantification du sécobarbital dans les échantillons biologiques . Le composé se caractérise par la présence de cinq atomes de deutérium, qui remplacent cinq atomes d'hydrogène dans la molécule de sécobarbital, offrant une différence de masse distincte qui aide à son identification et sa quantification.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Sécobarbital-d5 implique l'incorporation d'atomes de deutérium dans la molécule de sécobarbital. Cela peut être réalisé par diverses méthodes, y compris l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. Une approche courante est l'utilisation de méthanol deutéré (CD3OD) comme solvant dans la réaction, ce qui facilite l'échange des atomes d'hydrogène avec des atomes de deutérium .

Méthodes de production industrielle

La production industrielle du Sécobarbital-d5 implique généralement une synthèse à grande échelle utilisant des réactifs et des solvants deutérés. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final. Le composé synthétisé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le Sécobarbital-d5, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :

Oxydation : Le Sécobarbital-d5 peut être oxydé pour former des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le Sécobarbital-d5 en ses alcools correspondants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Les nucléophiles tels que les halogénures (Cl-, Br-) et les alcoolates (RO-) sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du Sécobarbital-d5 peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Le Sécobarbital-d5 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Comme étalon interne en chimie analytique pour la quantification du sécobarbital et des composés apparentés.

Biologie : Utilisé dans les études pharmacocinétiques pour comprendre le métabolisme et la distribution du sécobarbital dans les systèmes biologiques.

Médecine : Employé en toxicologie clinique et en analyse médico-légale pour détecter et quantifier le sécobarbital dans les échantillons biologiques.

Industrie : Utilisé dans les processus de contrôle et d'assurance qualité dans l'industrie pharmaceutique pour garantir l'exactitude et la précision des méthodes analytiques

Mécanisme d'action

Le Sécobarbital-d5, étant une forme deutérée du sécobarbital, partage le même mécanisme d'action que le sécobarbital. Il agit comme un dépresseur du système nerveux central en augmentant l'activité de l'acide gamma-aminobutyrique (GABA) au niveau du récepteur GABA-A. Cela entraîne une augmentation de l'afflux d'ions chlorure, conduisant à une hyperpolarisation de la membrane neuronale et à une inhibition subséquente de l'activité neuronale. Les atomes de deutérium dans le Sécobarbital-d5 ne modifient pas de manière significative son activité pharmacologique mais fournissent une différence de masse distincte à des fins analytiques .

Applications De Recherche Scientifique

Analytical Chemistry

Role as an Internal Standard

Secobarbital-d5 is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its stable isotopic nature allows for accurate quantification of secobarbital and other barbiturates in complex biological samples, such as blood and urine.

Method Development

Research has shown that LC-MS/MS methods utilizing this compound can achieve high sensitivity and specificity. For instance, a study demonstrated the successful quantification of secobarbital in postmortem blood samples, showing recoveries ranging from 63% to 71% across various conditions (see Table 1) .

| Sample Type | Secobarbital Recovery (%) |

|---|---|

| Blank Blood | 70 ± 4 |

| Antemortem Blood | 69 ± 5 |

| Postmortem Blood | 65 ± 4 |

Forensic Toxicology

Detection in Biological Samples

this compound is instrumental in forensic toxicology for the detection and quantification of secobarbital in biological fluids. A study conducted on urine samples indicated that the method could reliably detect concentrations as low as 50 ng/mL over extensive testing periods without loss of sensitivity (see Figure 1) .

Case Studies

In forensic investigations, the application of this compound has been crucial for establishing drug presence during autopsy analyses. For example, a case study highlighted its use in determining barbiturate levels in postmortem blood, aiding in the understanding of potential overdose scenarios .

Pharmacokinetic Studies

Understanding Drug Metabolism

this compound is also employed in pharmacokinetic studies to investigate the metabolism and elimination of secobarbital from the body. By comparing the concentration-time profiles of secobarbital and its deuterated counterpart, researchers can gain insights into metabolic pathways and drug interactions.

Experimental Findings

Research utilizing this compound has shown that it can serve as a reliable marker for studying drug interactions involving barbiturates. This is particularly valuable in clinical settings where understanding polypharmacy effects is critical .

Reference Material

Standardization in Research

this compound is available as a reference material for laboratories conducting research on barbiturates. Its use ensures consistency and reliability across different studies, facilitating comparative analyses between various research findings .

Mécanisme D'action

Secobarbital-d5, being a deuterated form of secobarbital, shares the same mechanism of action as secobarbital. It acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in increased chloride ion influx, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity. The deuterium atoms in this compound do not significantly alter its pharmacological activity but provide a distinct mass difference for analytical purposes .

Comparaison Avec Des Composés Similaires

Le Sécobarbital-d5 peut être comparé à d'autres barbituriques deutérés, tels que :

- Phénobarbital-d5

- Pentobarbital-d5

- Butalbital-d5

- Amobarbital-d5

Ces composés sont également utilisés comme étalons internes dans les méthodes analytiques. Le caractère unique du Sécobarbital-d5 réside dans son application spécifique à la quantification du sécobarbital, fournissant des résultats précis et fiables dans divers contextes analytiques et de recherche .

Activité Biologique

Secobarbital-d5, a deuterated derivative of secobarbital, is a barbiturate that has been extensively studied for its pharmacological effects, particularly in the context of drug detection and metabolism. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, analytical methods for detection, and implications in forensic toxicology.

Secobarbital is known for its central nervous system (CNS) depressant properties. It acts primarily by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission. The deuterated form, this compound, is often utilized as an internal standard in mass spectrometry due to its stable isotopic composition, which aids in quantifying secobarbital levels in biological samples without interference from endogenous compounds .

Absorption and Distribution

The pharmacokinetics of this compound mirrors that of its parent compound. After oral administration, it is rapidly absorbed and distributed throughout body tissues. The peak plasma concentration occurs within 1-2 hours post-administration. The volume of distribution is extensive, indicating significant tissue binding, which is characteristic of many lipophilic drugs .

Metabolism

Secobarbital undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of various metabolites. The metabolic pathways include hydroxylation and conjugation reactions. The presence of deuterium in this compound alters the metabolic profile slightly but does not significantly change its biological activity .

Analytical Methods for Detection

Detection and quantification of this compound in biological matrices are critical for both clinical and forensic applications. Various analytical techniques have been developed:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method provides high sensitivity and specificity for detecting this compound in hair and urine samples. A study demonstrated the use of ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to analyze hair samples for barbiturate concentrations post-exposure .

- Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA methods have been validated for detecting barbiturates in hair samples, showing effective extraction and quantification capabilities .

Forensic Applications

This compound has been applied in forensic toxicology to investigate drug-facilitated crimes. For instance, a case study involving hair analysis showed that secobarbital was detected several months post-exposure, highlighting the utility of deuterated standards in tracing drug history over extended periods . The study indicated that hair segments closer to the scalp contained higher concentrations of secobarbital, reflecting recent exposure.

Clinical Implications

In clinical settings, understanding the pharmacodynamics of this compound can inform treatment protocols for patients with a history of substance abuse. Research indicates that barbiturates like secobarbital can exacerbate withdrawal symptoms in individuals with a family history of alcoholism .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1-2 hours |

| Volume of Distribution | Extensive |

| Half-Life | 15-40 hours |

| Metabolism | Hepatic (CYP450) |

Table 2: Analytical Method Comparison for Secobarbital Detection

| Method | Sensitivity | Specificity | Application Area |

|---|---|---|---|

| LC-MS/MS | High | Very High | Clinical/Forensic |

| ELISA | Moderate | Moderate | Clinical/Forensic |

| UHPLC-HRMS | Very High | Very High | Forensic Toxicology |

Propriétés

IUPAC Name |

5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i2D2,5D,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPKPCNLIDLUMF-HHEIPOTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345209 | |

| Record name | Secobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145243-97-6, 130221-73-7 | |

| Record name | Secobarbital, (2-propenyl-1,1,2,3,3-d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145243976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Secobarbital-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 145243-97-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECOBARBITAL, (2-PROPENYL-1,1,2,3,3-D5)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUM3HFV4F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.